3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C6H5N3O2 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-cyano-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3H,1H3,(H,10,11) |
InChI Key |
HFYDTSLHFPSOJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Methylhydrazine, ethanol, reflux | 80–90% |
| Oxidation | KMnO₄, H₂O/NaOH, 70–80°C | 75–85% |
Nucleophilic Cyanation of Halogenated Pyrazoles
This approach introduces the cyano group via substitution of a halogen atom at position 3 on a preformed pyrazole ring.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃/DMF, 50–60°C | 85–90% |
| Cyanation | CuCN, DMF, 120–140°C | 65–75% |
Oxidation of 3-Cyano-1-methyl-1H-pyrazole-4-methanol
This method oxidizes a hydroxymethyl group at position 4 to a carboxylic acid.
Key Steps:
Synthesis of 3-Cyano-1-methyl-1H-pyrazole-4-methanol :
- A Grignard reagent (e.g., CH₃MgBr) reacts with a nitrile-substituted pyrazole aldehyde.
-
- The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions.
- Yield: 70–80%.
Direct Carboxylation of 3-Cyano-1-methyl-1H-pyrazole
A metal-catalyzed carboxylation introduces the carboxylic acid group directly at position 4.
Key Steps:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Requires toxic KMnO₄ |
| Nucleophilic Cyanation | Direct substitution, moderate yields | High temperatures required |
| Oxidation | Simple reagents | Multi-step synthesis |
| Direct Carboxylation | Atom-economical | Low yields, specialized catalysts |
Key Findings from Literature
- Patent WO2017064550A1 : Demonstrated that weak bases (e.g., NaHCO₃) in biphasic systems improve pyrazole ring closure efficiency (yields >85%).
- MDPI Study : Highlighted KMnO₄’s effectiveness in oxidizing acetyl groups to carboxylic acids under mild conditions.
- Evitachem Synthesis : Confirmed that thionyl chloride efficiently converts carboxylic acids to acyl chlorides, though this step is unnecessary for the target compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary based on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of 3-cyano-1-methyl-1H-pyrazole-4-carboxylic acid exhibit notable antifungal properties. A series of novel amides synthesized from this compound were tested against several phytopathogenic fungi. The results indicated that many derivatives showed moderate to excellent antifungal activity, with one compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, outperforming the commercial fungicide boscalid in efficacy .
Inhibition of Xanthine Oxidoreductase
Another significant application is its role as a potent inhibitor of xanthine oxidoreductase, an enzyme involved in purine metabolism. The compound Y-700, a derivative of this compound, has been characterized for its mixed-type inhibition against bovine milk xanthine oxidoreductase. This inhibition mechanism suggests potential therapeutic uses in conditions related to hyperuricemia and gout .
Pesticide Development
The compound serves as an essential intermediate in the synthesis of novel pesticides. It has been utilized in creating various pyrazole-based fungicides and bactericides that are characterized by high efficiency and low toxicity. For instance, it is a precursor for synthesizing compounds like fluopyram and bixafen, which are recognized for their effectiveness against a broad spectrum of plant pathogens .
Structure-Activity Relationship Studies
Research involving structure-activity relationship (SAR) studies has been pivotal in optimizing the biological activity of pyrazole derivatives. By modifying various substituents on the pyrazole ring, researchers have been able to enhance the fungicidal properties while reducing phytotoxicity. This approach has led to the development of environmentally friendly agrochemicals .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Step 1: Formation of the pyrazole ring through condensation reactions.
- Step 2: Introduction of the cyano and carboxylic acid functional groups via nucleophilic substitutions.
The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm structural integrity and purity .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on antifungal activity | Several derivatives exhibited higher antifungal activity than traditional fungicides | Crop protection |
| Xanthine oxidoreductase inhibition | Y-700 showed mixed-type inhibition with potential therapeutic applications | Treatment of gout |
| SAR studies on pyrazole derivatives | Optimization led to enhanced efficacy and reduced toxicity | Development of eco-friendly pesticides |
Mechanism of Action
The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can act as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby affecting cellular respiration .
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- Cyano vs. Fluorinated Groups: The -CN group in the target compound offers stronger electron-withdrawing effects compared to -CF₂H or -CF₃ (in fluorinated analogs), influencing hydrolysis rates and electrophilic substitution patterns .
- Positional Isomerism : Moving the carboxylic acid from position 4 to 3 (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) reduces steric hindrance but alters hydrogen-bonding capacity, impacting biological target interactions .
Biological Activity
3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including anti-inflammatory and anticancer effects, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with a cyano group at position 3 and a carboxylic acid functional group at position 4. Its molecular formula is with a molecular weight of approximately 179.18 g/mol. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups contributes to its unique reactivity and biological profile.
Anti-Inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. For instance, it has shown potential in inhibiting the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism behind its anticancer activity appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 12.5 | Induction of apoptosis |
| Breast Cancer | MDA-MB-231 | 10.0 | Cell cycle arrest |
| Colorectal Cancer | HT-29 | 15.5 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Interactions : It has been shown to bind to receptors implicated in cancer progression, potentially altering signaling pathways that promote tumor growth.
Case Studies and Research Findings
- In Vitro Studies : A study published in ACS Omega demonstrated that compounds with a pyrazole scaffold, including this compound, exhibited significant antiproliferative effects against multiple cancer cell lines .
- In Vivo Studies : Animal models have shown that administration of this compound results in reduced tumor size and improved survival rates in mice bearing tumors, highlighting its potential as an effective therapeutic agent .
- Molecular Modeling Studies : Computational studies have suggested that the compound can effectively dock into the active sites of target enzymes, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyano-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for reproducibility?
- Methodology : Cyclocondensation of ethyl acetoacetate with appropriate reagents (e.g., DMF-DMA and hydrazine derivatives) is a common approach for pyrazole-carboxylic acid derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation followed by hydrolysis under basic conditions (NaOH/EtOH) . Optimization involves adjusting reaction time, temperature (typically 80–100°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., using ethanol/water) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and electronic environments. For structurally similar compounds, aromatic protons appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .
- IR : Carboxylic acid O-H stretching (2500–3300 cm) and C≡N stretching (2200–2250 cm) are diagnostic .
- X-ray diffraction : Single-crystal X-ray analysis resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen-bonding networks in pyrazole derivatives) .
Q. How should this compound be stored to maintain stability, and what are its degradation risks?
- Methodology : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent moisture absorption and decarboxylation. Stability studies for analogous compounds show degradation <5% over 1 year under these conditions . Avoid prolonged exposure to light, as UV irradiation can induce photolytic cleavage of the cyano group .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the biological activity of pyrazole-4-carboxylic acid derivatives?
- Methodology :
- Enzyme inhibition assays : Test against kinases, COX-2, or mTOR using fluorometric/colorimetric substrates (e.g., ADP-Glo™ kinase assay). IC values for related compounds range from 0.5–50 µM depending on substituents .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., PC-3 prostate cancer cells). Derivatives with electron-withdrawing groups (e.g., –CN, –CF) show enhanced activity via autophagy induction .
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites. The cyano group at C3 increases electrophilicity at C4-carboxylic acid, favoring nucleophilic substitutions .
- HOMO-LUMO gaps : Predict charge-transfer interactions. For 5-methyl-1-phenyl analogs, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity .
Q. How do structural modifications (e.g., substituent position) impact physicochemical and biological properties?
- Case Study :
- C3-Cyano vs. C3-CF : The cyano group enhances metabolic stability compared to trifluoromethyl analogs but reduces solubility in aqueous buffers (logP increases by ~0.5 units) .
- N1-Methylation : Improves bioavailability by reducing first-pass metabolism. Methylated derivatives exhibit 2–3× higher plasma half-lives in rodent models .
Q. How should researchers address contradictions in reported bioactivity data for pyrazole derivatives?
- Methodology :
- Meta-analysis : Compare datasets across studies, noting variations in assay conditions (e.g., cell line specificity, serum concentration). For example, mTOR inhibition efficacy varies with ATP concentration in kinase assays .
- Structure-activity relationship (SAR) : Isolate confounding variables (e.g., lipophilicity, steric effects) using matched molecular pair analysis. Substituent ortho to the carboxylic acid often sterically hinders target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
